
2,4-Difluoro-N-hydroxybenZimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF2NO It is derived from 2,4-difluorobenzoyl chloride and is characterized by the presence of an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluorobenzoyl chloride oxime typically involves the reaction of 2,4-difluorobenzoyl chloride with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods: Industrial production of 2,4-difluorobenzoyl chloride oxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include dichloromethane and tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted oximes or amines.
Reduction: 2,4-difluorobenzylamine.
Hydrolysis: 2,4-difluorobenzoic acid.
Scientific Research Applications
2,4-Difluoro-N-hydroxybenZimidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-difluorobenzoyl chloride oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
2,4-Difluorobenzoyl chloride: Lacks the oxime group but shares similar reactivity in substitution and hydrolysis reactions.
Benzoyl chloride oxime: Similar structure but without the fluorine atoms, leading to different reactivity and applications.
2,4-Difluorobenzylamine: A reduction product of 2,4-difluorobenzoyl chloride oxime with distinct chemical properties.
Uniqueness: 2,4-Difluoro-N-hydroxybenZimidoyl chloride is unique due to the presence of both fluorine atoms and the oxime group, which confer specific reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H4ClF2NO |
|---|---|
Molecular Weight |
191.56 g/mol |
IUPAC Name |
2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF2NO/c8-7(11-12)5-2-1-4(9)3-6(5)10/h1-3,12H |
InChI Key |
MUKGOZONOWEIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



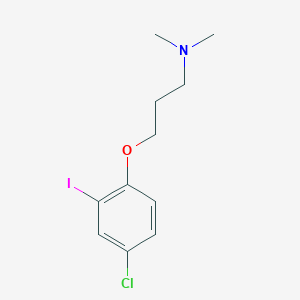


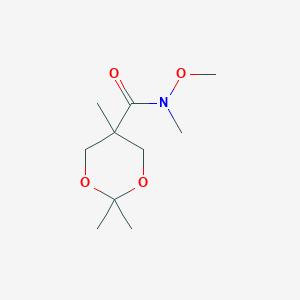

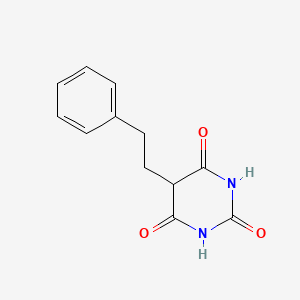
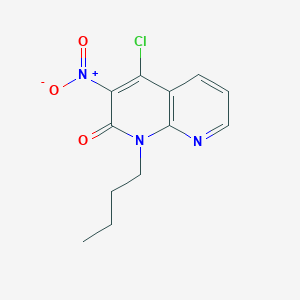
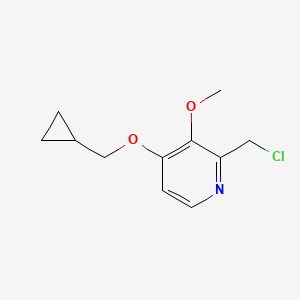

![2-Iodobenzo[b]thiophene-3-carbaldehyde](/img/structure/B8330498.png)

